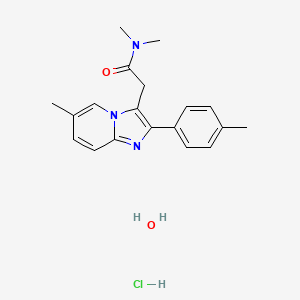

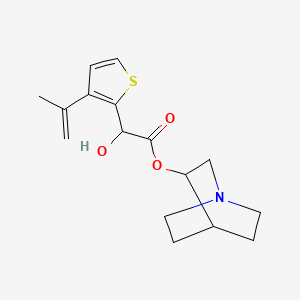

Zolpidem hydrochloride monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zolpidem hydrochloride monohydrate is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This compound is marketed under various brand names, including Ambien, Edluar, and Intermezzo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zolpidem can be synthesized through a multi-step process. One efficient method involves a three-step microwave-assisted synthesis . This method utilizes easily accessible and inexpensive starting materials, resulting in high yields and purity. Another scalable method involves a CuI/BINOL-mediated tandem reaction of imine and alkyne . This two-step sequence includes imine formation followed by a tandem reaction, producing zolpidem in a 54% isolated yield.

Industrial Production Methods: Industrial production of zolpidem often involves the preparation of its tartrate salt. This is achieved by mixing the substrates in methanol and allowing the crystals to settle overnight . The resulting crystals are then filtered to obtain the desired salt with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The synthesis of zolpidem involves reagents such as CuI/BINOL for the tandem reaction of imine and alkyne . Other catalysts used in the synthesis include nanocopper oxide, Cu-Mn spinel oxide, and CuSO4-glucose .

Major Products: The major product formed from these reactions is zolpidem itself, which is often converted into its tartrate salt for pharmaceutical use .

Aplicaciones Científicas De Investigación

Zolpidem hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: In chemistry, zolpidem is studied for its unique imidazopyridine structure and its interactions with various catalysts and reagents during synthesis .

Biology: In biological research, zolpidem is used to study its effects on neuronal activity. For example, it has been shown to reduce hippocampal neuronal activity in freely behaving mice .

Medicine: Medically, zolpidem is primarily used to treat insomnia. It has also been investigated for its potential to restore brain function in patients in a vegetative state following brain injury .

Industry: In the pharmaceutical industry, zolpidem is used to develop various formulations, including immediate-release and extended-release tablets .

Mecanismo De Acción

Zolpidem exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to its sedative and hypnotic effects .

Comparación Con Compuestos Similares

Zaleplon: Another nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic that is also used to treat insomnia.

Uniqueness: Zolpidem is unique in its selective agonism at the BZ1 receptor, which results in minimal anxiolytic, myorelaxant, and anticonvulsant properties compared to other nonbenzodiazepine hypnotics . This selectivity makes zolpidem particularly effective for inducing sleep without significant residual effects.

Propiedades

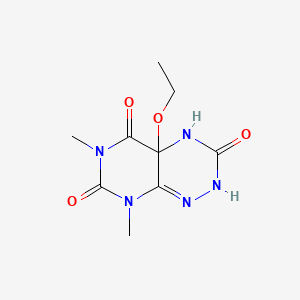

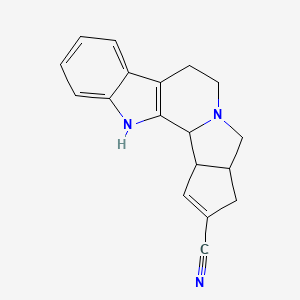

Número CAS |

299397-16-3 |

|---|---|

Fórmula molecular |

C19H24ClN3O2 |

Peso molecular |

361.9 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2 |

Clave InChI |

YELFUPKDSOBFAN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)